molecular formula C13H19ClN2S B1379670 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride CAS No. 1803606-84-9

2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride

Cat. No. B1379670
M. Wt: 270.82 g/mol
InChI Key: XNTVLDJEIZEPRM-UHFFFAOYSA-N
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Description

Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid. Adamantane molecules consists of three connected cyclohexane rings arranged in the “armchair” configuration . It is unique in that it is both rigid and virtually stress-free . Amines, including “2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride”, are derivatives of ammonia in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

The synthesis of adamantane derivatives often involves reactions with nitrogen, oxygen, and sulfur nucleophiles . The Chan–Lam reaction, a copper(II)-catalyzed reaction of amines with arylboronic acids, has been used for the synthesis of N-aryl derivatives of adamantane-containing amines .


Molecular Structure Analysis

Adamantane is a polycyclic alkane consisting of three fused cyclohexane rings. This configuration results in a highly symmetrical structure, similar to a diamond lattice, which contributes to its stability .


Chemical Reactions Analysis

Adamantane-containing amines have been found to react with p-tolylboronic acid under certain conditions . The reactivity of the amines was found to strongly depend on their structure .


Physical And Chemical Properties Analysis

Adamantane is a colorless, crystalline solid at room temperature and is characterized by its camphor-like odor . It has a high melting point due to the stability provided by its diamond lattice structure .

Scientific Research Applications

  • Noncovalent Interactions Analysis :

    • Adamantane-1,3,4-thiadiazole hybrids, related to 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride, were synthesized and analyzed for their noncovalent interactions using quantum theory and Hirshfeld surface analysis. This study provides insights into the structural and interactional aspects of such compounds (El-Emam et al., 2020).
  • Spectroscopic Studies and Molecular Docking :

    • The molecular structure, electronic properties, and spectroscopic analyses of a potential chemotherapeutic agent, closely related to 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride, were examined. This research also included molecular docking studies, highlighting its potential in drug design (Al-Wahaibi et al., 2019).
  • Antimicrobial and Anti-Proliferative Activities :

    • A study focused on the synthesis of novel adamantane derivatives and evaluated their antimicrobial and anti-proliferative activities. This research is crucial for understanding the potential medical applications of compounds like 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride (Al-Mutairi et al., 2019).
  • Catalyst-Free Synthesis :

    • A catalyst-free synthesis method for 1-adamantylhydrazine, an intermediate for biologically active compounds, was developed. This research provides a foundational methodology for synthesizing related compounds, including 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride (Bossmann et al., 2020).
  • Hydroxylation of Alkanes :

    • Diiron(III) complexes of tridentate 3N ligands, including adamantine derivatives, were studied for the selective hydroxylation of alkanes. This research is significant for understanding the catalytic properties of adamantane-related compounds (Sankaralingam & Palaniandavar, 2014).
  • Anti-Tuberculosis Agents Synthesis :

    • A 'green' synthesis protocol was developed for adamantyl-imidazolo-thiadiazoles, with potential anti-tuberculosis applications. This study is crucial for environmental-friendly synthesis methods of therapeutically significant adamantane derivatives (Anusha et al., 2015).

Future Directions

Adamantane and its derivatives have been the subject of much research due to their unique properties and potential applications in drug design, catalysis, separation, and new materials . Future research may focus on further exploring these applications and developing new synthesis methods .

properties

IUPAC Name

2-(1-adamantyl)-1,3-thiazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S.ClH/c14-11-7-16-12(15-11)13-4-8-1-9(5-13)3-10(2-8)6-13;/h7-10H,1-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTVLDJEIZEPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride
Reactant of Route 2
2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride
Reactant of Route 3
2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride
Reactant of Route 4
2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride
Reactant of Route 5
2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride
Reactant of Route 6
2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride

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